

Cell line-dependent variability of T-1105 activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

[Get Quote](#)

Technical Support Center: T-1105

Welcome to the Technical Support Center for **T-1105**. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with **T-1105**. The information is presented in a question-and-answer format to directly address potential challenges, particularly the observed cell line-dependent variability of its antiviral activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **T-1105**?

T-1105, a non-fluorinated analogue of Favipiravir (T-705), is a broad-spectrum inhibitor of RNA viruses.^{[1][2]} Its antiviral activity is dependent on its conversion within the host cell to its active form, **T-1105** ribonucleoside triphosphate (**T-1105-RTP**).^{[1][3]} This active metabolite then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.^[4]

Q2: Why am I observing significant differences in the antiviral activity of **T-1105** across different cell lines?

The variability in **T-1105**'s antiviral efficacy is primarily due to the differential metabolic activation of the compound in various cell lines.^{[1][3]} The conversion of **T-1105** to its active triphosphate form (**T-1105-RTP**) is a multi-step process, and the efficiency of these steps can vary significantly between cell types. A critical bottleneck in many cell lines is the inefficient

conversion of the ribonucleoside monophosphate (RMP) to the ribonucleoside diphosphate (RDP).[\[1\]](#)[\[4\]](#)

Q3: In which cell lines is **T-1105** most and least effective?

Based on current research, **T-1105** demonstrates potent antiviral activity in Madin-Darby canine kidney (MDCK) cells.[\[1\]](#)[\[5\]](#) In contrast, its activity is significantly lower in cell lines such as A549 (human lung carcinoma), Vero (African green monkey kidney), and HEK293T (human embryonic kidney) cells.[\[1\]](#)[\[5\]](#) This difference is directly correlated with the levels of the active metabolite, **T-1105-RTP**, produced in these cells.[\[1\]](#)

Q4: Can I use **T-1105** and T-705 (Favipiravir) interchangeably in my experiments?

No, **T-1105** and T-705 should not be used interchangeably without careful consideration of the cell line being used. While they share a similar mechanism of action, their activation efficiencies can be inverse in different cell lines. For instance, **T-1105** is more potent in MDCK cells, whereas T-705 shows greater activity in A549, Vero, and HEK293T cells.[\[1\]](#)

Troubleshooting Guide

Issue 1: Low or no antiviral activity of **T-1105** observed in my cell line.

- Possible Cause: The selected cell line may have inefficient metabolic activation of **T-1105**. As noted, cell lines like A549, Vero, and HEK293T are known to poorly convert **T-1105** to its active form.[\[1\]](#)[\[5\]](#)
- Troubleshooting Steps:
 - Confirm Cell Line Metabolism: If possible, quantify the intracellular levels of **T-1105-RTP** using a suitable analytical method like HPLC to confirm metabolic activation.[\[6\]](#)
 - Switch to a More Permissive Cell Line: Consider using MDCK cells, which have been shown to efficiently activate **T-1105**.[\[1\]](#)[\[5\]](#)
 - Compare with T-705: As a positive control for the experimental setup, test the activity of T-705 (Favipiravir), which may be more active in your chosen cell line.[\[1\]](#)

Issue 2: High variability in EC50 values between experimental repeats.

- Possible Cause: Inconsistent cell culture conditions can affect cellular metabolism and, consequently, the activation of **T-1105**. Factors such as cell passage number, confluence, and media composition can all contribute to variability.
- Troubleshooting Steps:
 - Standardize Cell Culture Protocol: Ensure strict adherence to a standardized protocol for cell seeding density, growth phase at the time of treatment, and media formulation for all experiments.
 - Monitor Cell Health: Regularly assess cell viability and morphology to ensure cultures are healthy and free from contamination.
 - Use a Consistent Virus Titer: Variations in the multiplicity of infection (MOI) can impact the apparent efficacy of the antiviral compound.

Data Presentation

Table 1: Cell Line-Dependent Antiviral Activity of **T-1105**

Cell Line	Virus	Assay Type	EC50 / IC50 (µM)	Reference
MDCK	Parainfluenza-3 virus	Not Specified	17	[2]
MDCK	Punta Toro virus	Not Specified	24	[2]
Vero	SFTSV	Not Specified	49	[2]
Vero	Zika virus (ZIKV)	Not Specified	97.5	[2]

Table 2: Intracellular Concentration of **T-1105**-RTP in Different Cell Lines

Cell Line	T-1105 Concentration (mM)	Incubation Time (h)	T-1105-RTP (pmol/10 ⁶ cells)	Reference
MDCK	0.5	24	841	[5]
MDCK	1	24	1,228	[5]
A549	0.5 - 1	24	< 50	[5]
Vero	0.5 - 1	24	< 50	[5]
HEK293T	0.5	24	65	[5]
HEK293T	1	24	171	[5]

Experimental Protocols

Protocol 1: General Antiviral Activity Assay (Virus Yield Reduction)

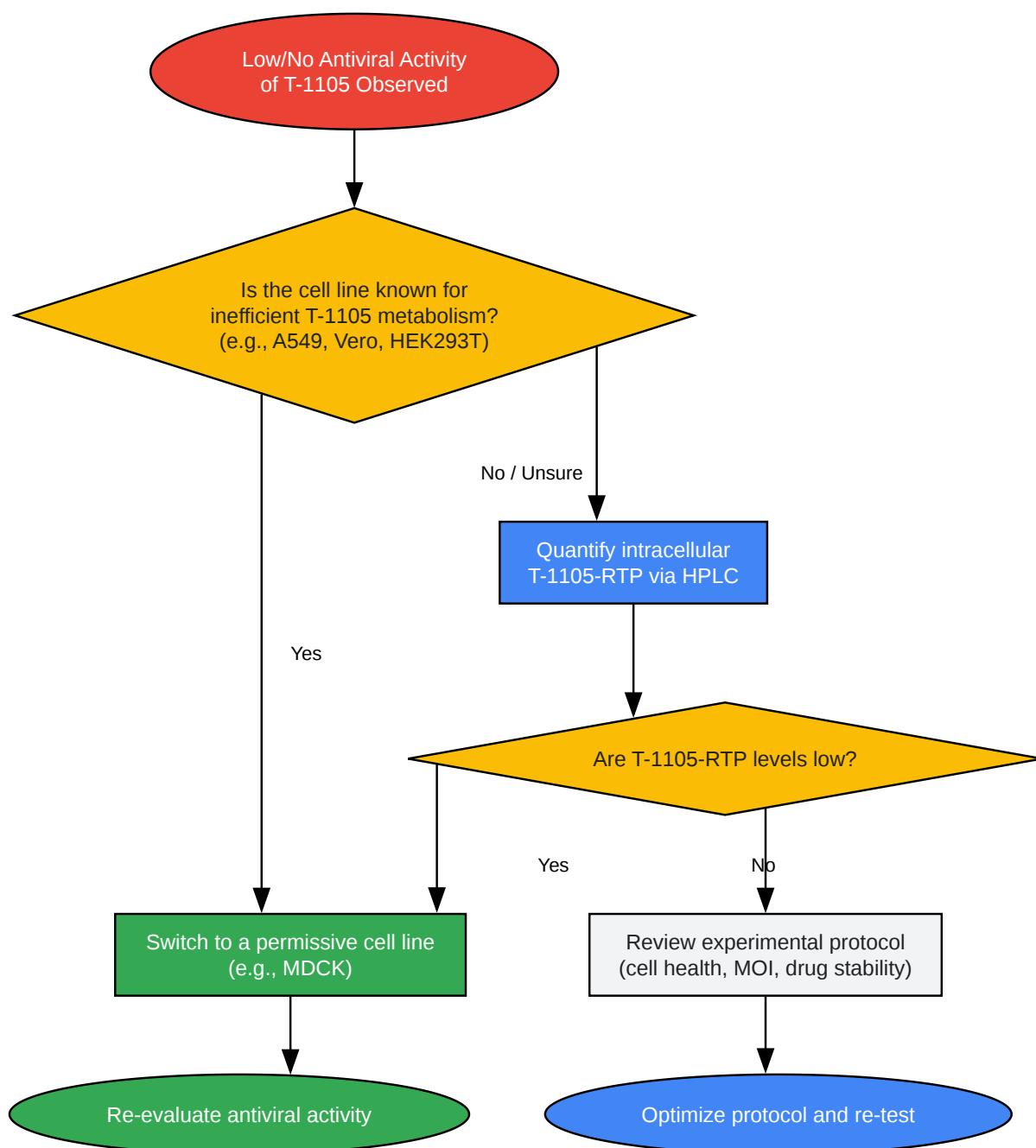
- Cell Seeding: Seed host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
- Drug Preparation: Prepare serial dilutions of **T-1105** in the appropriate cell culture medium.
- Treatment and Infection:
 - Remove growth medium from the cells.
 - Add the **T-1105** dilutions to the wells.
 - Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
 - Include appropriate controls (no virus, no drug).
- Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the specific virus and cell line for a duration that allows for multiple rounds of viral replication (e.g., 48-72 hours).
- Quantification of Viral Yield:

- Collect the cell culture supernatant.
- Determine the viral titer using a standard method such as a plaque assay or TCID50 assay.
- Data Analysis: Calculate the EC50 value, which is the concentration of **T-1105** that reduces the viral yield by 50% compared to the untreated control.

Protocol 2: Quantification of Intracellular **T-1105**-RTP by HPLC

This protocol provides a general outline. Specific parameters will need to be optimized for your equipment and cell type.

- Cell Culture and Treatment: Culture cells to near confluence in larger format plates (e.g., 6-well plates). Treat the cells with the desired concentration of **T-1105** for a specified time.
- Cell Lysis and Extraction:
 - Wash the cells with cold phosphate-buffered saline (PBS).
 - Lyse the cells using a suitable extraction buffer (e.g., methanol-based).
 - Centrifuge to pellet cell debris.
- Sample Preparation: Collect the supernatant containing the intracellular metabolites. The sample may require further processing, such as solid-phase extraction, to remove interfering substances.
- HPLC Analysis:
 - Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., strong anion exchange).
 - Use an appropriate mobile phase gradient to separate **T-1105**-RTP from other cellular nucleotides.
 - Detect **T-1105**-RTP using a UV detector at the appropriate wavelength.


- Quantification: Determine the concentration of **T-1105-RTP** by comparing the peak area to a standard curve generated with a known amount of purified **T-1105-RTP**.

Visualizations

[Click to download full resolution via product page](#)

Caption: Metabolic activation pathway of **T-1105**.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for **T-1105** activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cell line-dependent variability of T-1105 activity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1682577#cell-line-dependent-variability-of-t-1105-activity\]](https://www.benchchem.com/product/b1682577#cell-line-dependent-variability-of-t-1105-activity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com